3-((Phenylsulfonyl)methylene)oxetane

Description

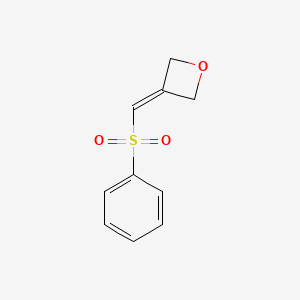

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonylmethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCTLRZIXTLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((Phenylsulfonyl)methylene)oxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a laboratory-scale synthesis protocol for 3-((phenylsulfonyl)methylene)oxetane, a valuable building block in medicinal chemistry and materials science. The document outlines the detailed experimental procedure, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a unique molecule incorporating both a strained oxetane ring and a phenylsulfonyl group. The oxetane moiety is of significant interest in drug discovery as it can serve as a polar surrogate for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability. The phenylsulfonyl group, a common pharmacophore, further enhances its utility as a versatile intermediate for the synthesis of more complex molecular architectures. This guide details a reliable synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| (Methylsulfonyl)benzene | 2.2 g (13.9 mmol) |

| n-Butyl lithium (n-BuLi) | 12.2 mL (30.6 mmol, 2.5 M in hexane) |

| Chlorodiethylphosphonate | 2.4 mL (16.7 mmol) |

| Oxetan-3-one | 1.0 g (13.9 mmol) |

| Solvents | |

| Tetrahydrofuran (THF) | 40 mL (38 mL + 2 mL) |

| Reaction Conditions | |

| Stage 1 Temperature | 0 °C |

| Stage 1 Duration | 0.67 hours |

| Stage 2 Temperature | 0 °C |

| Stage 2 Duration | 0.5 hours |

| Stage 3 Temperature | -78 °C |

| Stage 3 Duration | 2 hours |

| Product Information | |

| Final Product | This compound |

| Yield | 2.4 g (82%)[1][2] |

| Appearance | Colorless oil[1][2] |

Experimental Protocol

This protocol describes a three-stage process for the synthesis of this compound.

Materials:

-

(Methylsulfonyl)benzene

-

n-Butyl lithium (2.5 M solution in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Chlorodiethylphosphonate

-

Oxetan-3-one

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Cooling baths (0 °C and -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

Stage 1: Lithiation of (Methylsulfonyl)benzene

-

To a solution of (methylsulfonyl)benzene (2.2 g, 13.9 mmol) in tetrahydrofuran (38 mL), slowly add n-butyl lithium (12.2 mL of a 2.5 M hexane solution, 30.6 mmol) dropwise at 0 °C over a period of 10 minutes.[1][2]

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.[1][2]

Stage 2: Reaction with Chlorodiethylphosphonate

-

To the reaction mixture from Stage 1, add chlorodiethylphosphonate (2.4 mL, 16.7 mmol) dropwise at 0 °C.

-

Stir the mixture for an additional 30 minutes at the same temperature.[1]

Stage 3: Addition of Oxetan-3-one and Work-up

-

Dissolve oxetan-3-one (1.0 g, 13.9 mmol) in THF (2 mL) and add it dropwise to the reaction mixture at -78 °C.[1][2]

-

Stir the reaction mixture continuously at -78 °C for 2 hours.[1][2]

-

Upon completion of the reaction, quench the reaction by diluting it with aqueous ammonium chloride (100 mL).[1][2]

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).[1][2]

-

Combine the organic layers and concentrate the solution under reduced pressure.[1][2]

-

Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to yield this compound (2.4 g, 82% yield) as a colorless oil.[1][2]

Characterization:

The structure of the final product can be confirmed by ¹H NMR spectroscopy.[1][2]

-

¹H NMR (400 MHz, CDCl₃): δ 7.90-7.88 (m, 2H), 7.68-7.64 (m, 1H), 7.57 (t, J=7.6Hz, 2H), 6.13-6.11 (m, 1H), 5.66-5.64 (m, 2H), 5.30-5.27 (m, 2H).[1][2]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-((Phenylsulfonyl)methylene)oxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel heterocyclic compound, 3-((Phenylsulfonyl)methylene)oxetane. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors due to the unique combination of the strained oxetane ring and the well-established phenylsulfonyl group, both of which can confer desirable pharmacokinetic and pharmacodynamic properties. This document outlines its chemical identity, structural characteristics, and available physicochemical data, alongside detailed experimental protocols for its synthesis.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 3-(Benzenesulfonylmethylene)oxetane, 3-[(Phenylsulphonyl)methylidene]oxetane

-

CAS Number: 1221819-46-0[1]

-

Molecular Formula: C₁₀H₁₀O₃S[1]

-

Molecular Weight: 210.25 g/mol [1]

The structure of this compound incorporates a four-membered oxetane ring, which is a known bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility in drug candidates.[2][3] The exocyclic methylene group is conjugated with a phenylsulfonyl moiety. The sulfonyl group is a key pharmacophore in many established drugs, known for its ability to act as a hydrogen bond acceptor and to engage in various biological interactions.

Physicochemical Properties

A summary of the available experimental and predicted physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, other key parameters are based on computational predictions and await experimental verification.

| Property | Value | Data Type | Reference(s) |

| Physical State | White to off-white solid | Experimental | [1] |

| Melting Point | 51-53 °C | Experimental | [1] |

| Boiling Point | 412.0 ± 45.0 °C | Predicted | [1] |

| Density | 1.412 ± 0.06 g/cm³ | Predicted | [1] |

| Solubility | Soluble in ethyl acetate and petroleum ether (as per purification solvent) | Inferred | [1] |

| pKa | 11.080 | Predicted | [4] |

| logP (XLogP3) | 1.374 | Predicted | [4] |

| Topological Polar Surface Area (TPSA) | 43.370 Ų | Predicted | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 7.90-7.88 (m, 2H), 7.68-7.64 (m, 1H), 7.57 (t, J=7.6Hz, 2H), 6.13-6.11 (m, 1H), 5.66-5.64 (m, 2H), 5.30-5.27 (m, 2H).[1]

Note: As of the latest search, detailed experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not publicly available in the literature. Commercial suppliers may hold this data.

Experimental Protocols

The primary synthetic route to this compound reported in the literature is a Horner-Wadsworth-Emmons (HWE) reaction.[1] This olefination reaction is a well-established method for the formation of carbon-carbon double bonds.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Reaction Scheme:

(Methylsulfonyl)benzene + n-Butyllithium + Diethyl chlorophosphate → Intermediate Phosphonate Intermediate Phosphonate + Oxetan-3-one → this compound

Materials:

-

(Methylsulfonyl)benzene

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexane

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl chlorophosphate

-

Oxetan-3-one

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

A solution of (methylsulfonyl)benzene (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.

-

n-Butyllithium (2.2 eq) is added dropwise to the solution over a period of 10 minutes, resulting in the formation of a carbanion. The reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

Diethyl chlorophosphate (1.2 eq) is then added dropwise to the reaction mixture, which is stirred for another 30 minutes to form the phosphonate intermediate.

-

The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

-

A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise to the cooled reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of aqueous ammonium chloride solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent to yield this compound.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Hypothetical Signaling Pathway Involvement

While no specific biological targets for this compound have been identified in the literature, its structural motifs—the oxetane ring and the phenylsulfonyl group—are present in compounds with known biological activities. For instance, various sulfonamides are known to inhibit enzymes like cyclooxygenases (COX), and oxetane-containing molecules have been developed as inhibitors of kinases and other enzymes in drug discovery programs.[5][6][7]

The following diagram presents a hypothetical signaling pathway where a molecule with these structural features might act, for illustrative purposes. This is a generalized representation and does not imply proven activity for this compound.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has summarized the currently available physicochemical data and provided a detailed protocol for its synthesis. Further experimental investigation is required to fully characterize this molecule, including the determination of its experimental boiling point, solubility profile in a range of solvents, pKa, and logP, as well as comprehensive spectroscopic analysis (¹³C NMR, IR, MS). Moreover, biological screening is necessary to elucidate its potential therapeutic applications and to validate any hypothetical interactions with signaling pathways. The information presented herein serves as a foundational resource for researchers interested in exploring the properties and applications of this promising compound.

References

- 1. 3-(phenylsulfonylMethylene)oxetane | 1221819-46-0 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. dempochem.com [dempochem.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-((Phenylsulfonyl)methylene)oxetane (CAS Number: 1221819-46-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Phenylsulfonyl)methylene)oxetane is a unique heterocyclic compound featuring a strained four-membered oxetane ring and a phenylsulfonyl group. This combination of moieties suggests potential utility in medicinal chemistry and materials science.[1] The oxetane ring, a bioisostere of carbonyl and gem-dimethyl groups, is increasingly incorporated into drug candidates to enhance physicochemical properties such as metabolic stability and solubility.[2][3] Concurrently, the phenylsulfonyl group is a well-established pharmacophore present in a variety of therapeutic agents, including anticancer and antimicrobial drugs.[4][5]

This technical guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound, based on available scientific literature. While direct biological data for this specific compound is not extensively documented, this guide will infer its potential relevance by examining the well-established roles of its constituent functional groups in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 1221819-46-0 | [6] |

| Molecular Formula | C₁₀H₁₀O₃S | [6] |

| Molecular Weight | 210.25 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 51-53 °C | [6] |

| Boiling Point (Predicted) | 412.0 ± 45.0 °C | [6] |

| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis

The primary reported synthesis of this compound is achieved through a Horner-Wadsworth-Emmons (HWE) type reaction.[7] The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and stabilized phosphonate ylides.[8][9][10][11][12]

Detailed Experimental Protocol

This protocol outlines the multi-step synthesis of this compound from commercially available starting materials.[7]

Materials:

-

Methyl phenyl sulfone

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethyl chlorophosphate

-

Oxetan-3-one

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation of the Phosphonate Reagent:

-

Dissolve methyl phenyl sulfone (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere.

-

Slowly add n-BuLi (2.2 eq) dropwise to the solution.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add diethyl chlorophosphate (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring for an additional 30 minutes at the same temperature.

-

-

Horner-Wadsworth-Emmons Reaction:

-

Cool the reaction mixture containing the in-situ generated phosphonate reagent to -78°C.

-

In a separate flask, dissolve oxetan-3-one (1.0 eq) in anhydrous THF.

-

Slowly add the solution of oxetan-3-one to the reaction mixture at -78°C.

-

Stir the reaction mixture at -78°C for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.

-

The final product, this compound, is obtained as a colorless oil with an 82% yield.[7]

-

Synthesis Workflow Diagram

References

- 1. This compound [myskinrecipes.com]

- 2. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of N-arylsulfonylpyrimidones as anticancer agents. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]

- 6. 3-(phenylsulfonylMethylene)oxetane | 1221819-46-0 [chemicalbook.com]

- 7. 3-(phenylsulfonylMethylene)oxetane synthesis - chemicalbook [chemicalbook.com]

- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-((Phenylsulfonyl)methylene)oxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-((Phenylsulfonyl)methylene)oxetane, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed experimental protocols, tabulated spectroscopic data, and a contextual understanding of its potential applications.

Introduction

This compound is a unique heterocyclic compound that incorporates both a strained oxetane ring and a phenylsulfonyl group. The oxetane motif is of growing importance in drug discovery. Its incorporation into small molecules can significantly enhance key physicochemical properties such as aqueous solubility and metabolic stability. The strained four-membered ring introduces a desirable three-dimensional character, which can lead to improved target engagement and selectivity. Furthermore, the phenylsulfonyl moiety is a common pharmacophore that can participate in various non-covalent interactions with biological targets. The combination of these two functional groups makes this compound a valuable building block for the synthesis of novel therapeutic agents.

Spectroscopic Data

A thorough understanding of the spectroscopic profile of a compound is essential for its unambiguous identification and characterization. The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.90-7.88 | m | - | 2H | Aromatic (ortho to SO₂) |

| 7.68-7.64 | m | - | 1H | Aromatic (para to SO₂) |

| 7.57 | t | 7.6 | 2H | Aromatic (meta to SO₂) |

| 6.13-6.11 | m | - | 1H | =CH |

| 5.66-5.64 | m | - | 2H | O-CH₂ |

| 5.30-5.27 | m | - | 2H | C-CH₂-C |

Solvent: CDCl₃, Frequency: 400 MHz

Other Spectroscopic Data

Experimental Protocols

The following section details the synthetic procedure for this compound, providing a step-by-step methodology for its preparation in a laboratory setting.

Synthesis of this compound[1]

This synthesis is a multi-step process involving the deprotonation of methyl phenyl sulfone, followed by reaction with diethyl chlorophosphate and subsequent olefination of oxetan-3-one.

Materials:

-

Methyl phenyl sulfone

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethyl chlorophosphate

-

Oxetan-3-one

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), aqueous solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

A solution of methyl phenyl sulfone (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

-

n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution. The reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

Diethyl chlorophosphate (1.2 equivalents) is then added dropwise to the reaction mixture, and stirring is continued for 30 minutes.

-

The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of oxetan-3-one (1 equivalent) in anhydrous THF is added dropwise to the cooled reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.

Logical Relationships and Workflows

To visualize the experimental workflow and the logical relationship of the synthesis, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Drug Development Context

While specific biological targets and signaling pathways for this compound have not yet been elucidated in published literature, the strategic incorporation of the oxetane moiety into drug candidates is a well-established approach to modulate their pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the conceptual role of oxetanes in enhancing the developability of a lead compound.

Caption: Role of oxetane incorporation in drug candidate optimization.

References

The Reactivity of the Exocyclic Double Bond in 3-((Phenylsulfonyl)methylene)oxetane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the exocyclic double bond in 3-((phenylsulfonyl)methylene)oxetane. The presence of the electron-withdrawing phenylsulfonyl group significantly activates the double bond, making it susceptible to a variety of nucleophilic and cycloaddition reactions. While specific experimental data for this particular molecule is limited in published literature, this guide extrapolates its reactivity based on established principles of vinyl sulfone chemistry and the behavior of other activated alkenes. This document outlines predicted reaction pathways, provides detailed, adaptable experimental protocols, and presents quantitative data from analogous systems to guide researchers in the utilization of this versatile building block.

Introduction

The oxetane ring is a valuable scaffold in medicinal chemistry, often employed to enhance physicochemical properties such as solubility and metabolic stability.[1] The title compound, this compound, combines this desirable heterocyclic motif with a highly reactive exocyclic double bond. The phenylsulfonyl group, a potent electron-withdrawing group, polarizes the double bond, rendering the β-carbon electrophilic and an excellent Michael acceptor. This activation also makes the double bond a competent dienophile in cycloaddition reactions. This guide explores the synthetic potential of this molecule, focusing on the reactivity of its activated exocyclic double bond.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Horner-Wadsworth-Emmons type reaction, starting from oxetan-3-one.

Experimental Protocol: Synthesis of this compound

Materials:

-

(Methylsulfonyl)benzene

-

n-Butyl lithium (n-BuLi) in hexanes

-

Chlorodiethylphosphonate

-

Oxetan-3-one

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), aqueous solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

A solution of (methylsulfonyl)benzene (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

n-Butyl lithium (2.2 eq) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.

-

Chlorodiethylphosphonate (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 30 minutes at the same temperature.

-

The reaction mixture is then cooled to -78 °C.

-

A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford this compound.

Table 1: Synthesis Yield

| Starting Material | Reagents | Product | Yield | Reference |

| Oxetan-3-one | (Methylsulfonyl)benzene, n-BuLi, Chlorodiethylphosphonate | This compound | 82% | [2] |

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in this compound is highly activated towards nucleophilic attack and cycloaddition reactions due to the strong electron-withdrawing nature of the phenylsulfonyl group.

Michael Addition Reactions

The β-carbon of the exocyclic double bond is highly electrophilic and is expected to readily undergo Michael addition with a variety of soft nucleophiles.

Vinyl sulfones are known to react rapidly and selectively with thiols under basic or nucleophilic catalysis.[3][4] This reaction is often considered a "click" reaction due to its high efficiency and mild reaction conditions.

Predicted Reaction: The reaction of this compound with a thiol in the presence of a base (e.g., triethylamine) or a nucleophilic catalyst (e.g., a phosphine) is expected to proceed rapidly to afford the corresponding thioether adduct.

Table 2: Predicted Thiol-Michael Addition

| Reactant 1 | Reactant 2 (Thiol) | Catalyst | Predicted Product | Predicted Yield |

| This compound | R-SH | Base (e.g., Et₃N) or Nucleophile (e.g., PPh₃) | 3-(((Phenylsulfonyl)(R-thio))methyl)oxetane | High (>90%) |

Experimental Protocol (General): Thiol-Michael Addition

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂, or acetonitrile) is added the thiol (1.0-1.2 eq).

-

A catalytic amount of a base (e.g., triethylamine, 0.1 eq) or a nucleophilic catalyst (e.g., triphenylphosphine, 0.1 eq) is added.

-

The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Primary and secondary amines are also expected to act as competent nucleophiles in Michael additions to this compound, leading to the formation of the corresponding β-amino sulfones.

Predicted Reaction: The addition of an amine to the activated alkene would furnish the 1,4-adduct. The reaction may require slightly more forcing conditions compared to the thiol addition, depending on the nucleophilicity of the amine.

Table 3: Predicted Aza-Michael Addition

| Reactant 1 | Reactant 2 (Amine) | Predicted Product | Predicted Yield |

| This compound | R₂NH | 3-(((Phenylsulfonyl)(R₂N))methyl)oxetane | Moderate to High |

Experimental Protocol (General): Aza-Michael Addition

-

A solution of this compound (1.0 eq) and the amine (1.0-1.5 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is prepared.

-

The reaction mixture may be heated to facilitate the reaction.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Cycloaddition Reactions

The electron-deficient nature of the exocyclic double bond makes this compound an excellent dienophile in Diels-Alder reactions and a potential partner in other cycloaddition reactions.

With electron-rich dienes, this compound is expected to undergo [4+2] cycloaddition to form six-membered rings. The phenylsulfonyl group will likely control the regioselectivity of the addition.

Predicted Reaction: Reaction with a diene such as cyclopentadiene or furan would yield the corresponding Diels-Alder adduct. The reaction may require thermal conditions.

Table 4: Predicted Diels-Alder Reaction

| Reactant 1 | Reactant 2 (Diene) | Predicted Product | Predicted Yield |

| This compound | Cyclopentadiene | Spiro[bicyclo[2.2.1]hept-5-ene-2,3'-oxetane] derivative | Moderate to High |

Experimental Protocol (General): Diels-Alder Reaction

-

A solution of this compound (1.0 eq) and an excess of the diene (e.g., 3-5 eq) in a high-boiling solvent (e.g., toluene or xylene) is prepared in a sealed tube.

-

The mixture is heated to the desired temperature (e.g., 80-140 °C) and monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess diene are removed under reduced pressure.

-

The residue is purified by column chromatography to afford the cycloadduct.

Other Potential Reactions

Based on the reactivity of activated alkenes, other transformations of the exocyclic double bond can be envisaged.

-

Epoxidation: Due to the electron-deficient nature of the alkene, epoxidation would likely require a nucleophilic epoxidizing agent, such as hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation), rather than an electrophilic one like m-CPBA.[5][6][7][8]

-

Dihydroxylation: Dihydroxylation could be achieved via a two-step procedure involving epoxidation followed by acid- or base-catalyzed ring-opening to give the anti-diol.[3][9][10] Direct syn-dihydroxylation with reagents like osmium tetroxide might be sluggish due to the electron-poor nature of the alkene.

-

Hydrogenation: The exocyclic double bond should be susceptible to catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen atmosphere, to yield 3-(phenylsulfonylmethyl)oxetane.[11][12]

Logical Workflow

The following diagram illustrates the synthesis of this compound and its potential subsequent transformations based on the reactivity of its exocyclic double bond.

Conclusion

This compound represents a versatile and highly reactive building block. Its exocyclic double bond, activated by the phenylsulfonyl group, is predicted to readily participate in a range of valuable organic transformations, including Michael additions and Diels-Alder reactions. While specific experimental data for this compound is not extensively available, the well-established reactivity of vinyl sulfones provides a strong foundation for predicting its chemical behavior. This guide offers a starting point for researchers to explore the synthetic utility of this promising molecule in the fields of medicinal chemistry, drug discovery, and materials science. Further experimental validation of the predicted reactivity is warranted and will undoubtedly expand the synthetic toolbox available to chemists.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. d-nb.info [d-nb.info]

- 5. organicreactions.org [organicreactions.org]

- 6. youtube.com [youtube.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

Stability of 3-((Phenylsulfonyl)methylene)oxetane: A Technical Guide for Drug Development Professionals

Disclaimer: This document summarizes the available scientific information regarding the stability of 3-((phenylsulfonyl)methylene)oxetane and related chemical structures. As of the latest literature review, specific experimental stability data for this compound is not publicly available. Therefore, this guide provides an in-depth analysis based on the known chemistry of its constituent functional groups—the oxetane ring and the vinyl sulfone moiety—to predict its stability profile and outline recommended experimental protocols for its assessment.

Introduction

This compound is a versatile synthetic intermediate of interest in pharmaceutical development. Its unique structure, combining a strained four-membered oxetane ring with an electron-withdrawing phenylsulfonyl group, suggests potential for enhancing biological activity and modulating physicochemical properties of drug candidates. However, these same features present potential stability challenges that must be thoroughly understood during drug development. This technical guide provides a comprehensive overview of the anticipated stability of this compound, potential degradation pathways, and detailed methodologies for its experimental evaluation.

Chemical Structure and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1221819-46-0 | Supplier Data |

| Molecular Formula | C₁₀H₁₀O₃S | Supplier Data |

| Molecular Weight | 210.25 g/mol | Supplier Data |

| Appearance | White to off-white solid | Supplier Data |

| Storage Conditions | 2-8°C, dry and sealed | [1] |

Predicted Stability Profile

The stability of this compound is primarily dictated by the reactivity of its two key functional motifs: the oxetane ring and the exocyclic vinyl sulfone.

The Oxetane Ring

The four-membered oxetane ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions. However, the stability of the oxetane ring is significantly influenced by its substitution pattern. While 3,3-disubstituted oxetanes are generally considered more stable due to steric hindrance, the 3-methylene substituent in the title compound offers less protection.[2][3]

The Vinyl Sulfone Moiety

The phenylsulfonyl group is a strong electron-withdrawing group, rendering the exocyclic double bond highly electrophilic. This makes the vinyl sulfone moiety susceptible to nucleophilic attack (Michael addition). This reactivity is a key consideration for stability in the presence of nucleophiles, including water (hydrolysis), especially under basic conditions.

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be anticipated.

Acid-Catalyzed Hydrolysis

Under acidic conditions, protonation of the oxetane oxygen can facilitate nucleophilic attack by water, leading to ring-opening and the formation of a diol-sulfone derivative.

Base-Catalyzed Hydrolysis

Under basic conditions, the primary route of degradation is expected to be the Michael addition of a hydroxide ion to the electrophilic double bond. This would result in the formation of a β-hydroxy sulfone.

Nucleophilic Addition

Besides water, other nucleophiles present in a formulation or biological environment could potentially react with the vinyl sulfone moiety.

Thermal Degradation

While specific data is unavailable for this compound, thermal stress could potentially lead to decomposition. General degradation pathways for organic molecules include oxidation and fragmentation.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in organic molecules. The presence of the aromatic ring and the sulfonyl group may make the molecule susceptible to photodegradation.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways of this compound.

Recommended Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a comprehensive forced degradation study is recommended. The following protocols are based on general industry practices and ICH guidelines.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |

| Photolytic | UV (254 nm) & Visible | Room Temperature | As per ICH Q1B |

Experimental Workflow

Caption: General workflow for a forced degradation study.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.

Table 2: Suggested Starting HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 220 nm, 254 nm) and Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Method development should focus on achieving adequate resolution between the main peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

Summary and Recommendations

While specific stability data for this compound is not currently available in the public domain, a careful analysis of its chemical structure allows for the prediction of its stability profile. The primary areas of concern are the potential for acid-catalyzed ring-opening of the oxetane moiety and nucleophilic addition to the vinyl sulfone group, particularly under basic conditions.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be conducted to:

-

Elucidate the actual degradation pathways and identify the major degradation products.

-

Establish the intrinsic stability of the molecule.

-

Develop and validate a robust, stability-indicating analytical method for routine quality control and stability monitoring.

The information generated from these studies will be critical for formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any drug product containing this compound.

References

Synthesis of 3-((Phenylsulfonyl)methylene)oxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-((phenylsulfonyl)methylene)oxetane from oxetan-3-one. The described methodology is a variation of olefination reactions, offering a robust route to this valuable building block in medicinal chemistry and materials science. This document outlines the reaction mechanism, a detailed experimental protocol, and key analytical data.

Reaction Overview

The synthesis of this compound from oxetan-3-one is achieved through an olefination reaction. While sharing similarities with the Horner-Wadsworth-Emmons and Julia-Kocienski reactions, the specific protocol detailed in the literature points towards a modified olefination strategy.[1][2] In this procedure, methyl phenyl sulfone is first deprotonated to form a carbanion, which is then phosphonylated. This intermediate subsequently reacts with oxetan-3-one to yield the desired alkene product.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established literature procedures.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl Phenyl Sulfone | 156.21 | 13.9 | 2.2 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 30.6 | 12.2 mL |

| Diethyl Chlorophosphate | 172.55 | 16.7 | 2.4 mL |

| Oxetan-3-one | 72.06 | 13.9 | 1.0 g |

| Tetrahydrofuran (THF) | - | - | 38 mL + 2 mL |

| Saturated NH4Cl (aq) | - | - | 100 mL |

| Ethyl Acetate (EtOAc) | - | - | 2 x 100 mL |

Procedure:

-

Carbanion Formation: To a solution of methyl phenyl sulfone (2.2 g, 13.9 mmol) in anhydrous tetrahydrofuran (38 mL) at 0 °C under an inert atmosphere, slowly add n-butyllithium (12.2 mL of a 2.5 M solution in hexanes, 30.6 mmol) dropwise over 10 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

-

Phosphonylation: To the reaction mixture, add diethyl chlorophosphate (2.4 mL, 16.7 mmol) dropwise. Stir for an additional 30 minutes at the same temperature.

-

Olefination: Cool the reaction mixture to -78 °C. Add a solution of oxetan-3-one (1.0 g, 13.9 mmol) in anhydrous tetrahydrofuran (2 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

-

Work-up: Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/1) to yield this compound as a colorless oil (2.4 g, 82% yield).[1][2]

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The final product, this compound, was characterized by nuclear magnetic resonance (NMR) spectroscopy.

1H NMR Data:

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 7.90-7.88 | m | - | 2H | Aromatic (ortho) |

| 7.68-7.64 | m | - | 1H | Aromatic (para) |

| 7.57 | t | 7.6 Hz | 2H | Aromatic (meta) |

| 6.13-6.11 | m | - | 1H | =CH- |

| 5.66-5.64 | m | - | 2H | -OCH2- |

| 5.30-5.27 | m | - | 2H | -OCH2- |

Solvent: CDCl3, Frequency: 400 MHz[1][2]

Reaction Mechanism Insights

The reaction proceeds through a series of well-defined steps, characteristic of olefination reactions involving sulfonyl-stabilized carbanions.

Caption: Postulated reaction mechanism for the synthesis.

Conclusion

The synthesis of this compound from oxetan-3-one via a modified olefination reaction is an efficient and high-yielding process. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the preparation of this important chemical entity. The straightforward procedure and readily available starting materials make this a practical route for accessing this compound for further research and development.

References

The Phenylsulfonyl Group: A Key Modulator of Methyleneoxetane Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the phenylsulfonyl group onto the methyleneoxetane scaffold provides a powerful tool for modulating the reactivity of this strained heterocyclic system. The potent electron-withdrawing nature of the phenylsulfonyl moiety significantly influences the electronic properties of the exocyclic double bond and the oxetane ring, thereby dictating the course of various chemical transformations. This technical guide delves into the pivotal role of the phenylsulfonyl group in directing the reactivity of methyleneoxetanes, with a focus on cycloaddition and ring-opening reactions. This document provides a comprehensive overview of the underlying principles, supported by experimental protocols and logical frameworks for predicting reaction outcomes.

Electronic Influence of the Phenylsulfonyl Group

The phenylsulfonyl group (PhSO₂) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state. When appended to a methyleneoxetane, specifically at the exocyclic double bond as in 3-((phenylsulfonyl)methylene)oxetane, it exerts a profound influence on the molecule's electronic distribution. This results in a highly polarized and electron-deficient double bond, making it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions.

The polarization of the C=C double bond can be represented as follows, with the carbon atom distal to the sulfonyl group bearing a partial positive charge, thus becoming susceptible to nucleophilic attack.

Synthesis of this compound

The foundational starting material for exploring the reactivity of this system is this compound. A reliable synthetic protocol for its preparation has been established, providing a gateway for further chemical investigation.

Experimental Protocol: Synthesis of this compound

This procedure outlines a Horner-Wadsworth-Emmons type reaction to generate the exocyclic double bond.

Materials:

-

Methyl phenyl sulfone

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiethylphosphonate

-

Oxetan-3-one

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

A solution of methyl phenyl sulfone (1.0 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

n-Butyllithium (2.2 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes.

-

Chlorodiethylphosphonate (1.2 equivalents) is then added dropwise, and the reaction is stirred for an additional 30 minutes.

-

The reaction mixture is cooled to -78 °C, and a solution of oxetan-3-one (1.0 equivalent) in THF is added dropwise.

-

The reaction is maintained at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Data Presentation:

| Compound | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |

| This compound | 82% | 7.90-7.88 (m, 2H), 7.68-7.64 (m, 1H), 7.57 (t, J=7.6 Hz, 2H), 6.13-6.11 (m, 1H), 5.66-5.64 (m, 2H), 5.30-5.27 (m, 2H) |

Reactivity of Phenylsulfonyl Methyleneoxetanes

The presence of the phenylsulfonyl group activates the methyleneoxetane system towards a range of chemical transformations. The principal modes of reactivity are cycloaddition reactions at the exocyclic double bond and nucleophilic ring-opening of the strained oxetane.

[3+2] Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This provides a powerful method for the synthesis of novel spirocyclic compounds containing the oxetane moiety.

Logical Framework for [3+2] Cycloaddition:

Caption: [3+2] Cycloaddition of a Phenylsulfonyl Methyleneoxetane.

The regioselectivity and stereoselectivity of these reactions are expected to be high, governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. The phenylsulfonyl group will direct the regioselectivity of the cycloaddition.

Nucleophilic Ring-Opening Reactions

The strained four-membered oxetane ring is susceptible to nucleophilic attack, leading to ring-opening. The phenylsulfonyl group can influence the regioselectivity of this process. Two primary pathways for nucleophilic attack can be envisioned: attack at the C4 position of the oxetane ring and conjugate addition to the activated double bond, which may or may not be followed by ring-opening.

Experimental Workflow for Investigating Nucleophilic Ring-Opening:

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocycles Utilizing Oxetane Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocycles, three-dimensional structures containing two rings connected by a single common atom, are of significant interest in medicinal chemistry. Their rigid conformation can lead to improved binding affinity and selectivity for biological targets. The incorporation of an oxetane ring into a spirocyclic framework is particularly attractive as the oxetane moiety can enhance aqueous solubility, metabolic stability, and other desirable physicochemical properties of drug candidates.

While a comprehensive search for the specific use of 3-((Phenylsulfonyl)methylene)oxetane in spirocycle synthesis did not yield established protocols or quantitative data, this document provides an overview of common and effective strategies for the synthesis of spirocycles containing an oxetane ring, drawing from methodologies applied to structurally related oxetane derivatives. These approaches, such as cycloaddition reactions, multicomponent reactions, and oxidative cyclizations, offer valuable insights for researchers interested in the construction of novel spiro-oxetane scaffolds.

General Synthetic Strategies for Spiro-Oxetane Synthesis

Several powerful synthetic methodologies can be employed to construct spirocycles incorporating an oxetane ring. The choice of strategy often depends on the desired final structure and the available starting materials.

[3+2] Cycloaddition Reactions

One of the most versatile methods for constructing five-membered rings is the 1,3-dipolar cycloaddition. In the context of spiro-oxetane synthesis, this typically involves the reaction of an oxetane-containing dipolarophile or a 1,3-dipole precursor with a suitable reaction partner. While no specific examples using this compound were identified, 3-oxetanone is a common precursor for generating dipolarophiles that can undergo [3+2] cycloaddition with 1,3-dipoles like azomethine ylides to furnish spiro-heterocyclic systems.[1] This general approach is a cornerstone for creating diverse spirocyclic frameworks.[2]

A conceptual workflow for a [3+2] cycloaddition approach to spiro-oxetanes is illustrated below.

Four-Component A³-Based Cascade Reaction

Multicomponent reactions are highly efficient for building molecular complexity in a single step. A notable example is the four-component cascade reaction for synthesizing N-propargyl spirooxazolidines derived from 3-oxetanone.[1] This reaction combines a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and a terminal alkyne, catalyzed by a copper salt.[1] This atom-economical process demonstrates excellent chemoselectivity and a broad substrate scope.[1]

Experimental Protocol: General Procedure for the Synthesis of 3-Oxetanone-Derived N-Propargyl Spirooxazolidines [1]

-

To a vial equipped with a magnetic stir bar, add the substituted 1,2-amino alcohol (0.55 mmol), 37% aqueous formaldehyde solution (0.50 mmol), 3-oxetanone (0.55 mmol), terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).[1]

-

Add hexane (2 mL) as the solvent.[1]

-

Seal the vial and stir the reaction mixture at 80 °C for 10 hours.[1]

-

After the reaction is complete, quench the reaction by adding a saturated NaHCO₃ solution.[1]

-

Extract the mixture with ethyl acetate.[1]

-

Combine the organic layers and dry over sodium sulfate.[1]

-

Concentrate the solution under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel (200–300 mesh) to afford the desired spirooxazolidine product.[1]

Data Presentation

The yields for the four-component synthesis of spirooxazolidines are typically reported as isolated yields after purification. A representative, generalized data table is shown below.

| Entry | Amino Alcohol | Alkyne | Product | Yield (%) |

| 1 | Substrate 1 | Substrate A | Spirooxazolidine 1A | 75 |

| 2 | Substrate 2 | Substrate A | Spirooxazolidine 2A | 82 |

| 3 | Substrate 1 | Substrate B | Spirooxazolidine 1B | 68 |

Note: This table is a generalized representation based on typical outcomes for such reactions and does not correspond to specific experimental data from a single source.

The proposed reaction pathway for this cascade reaction is depicted in the following diagram.

Oxidative Cyclization

Another approach to constructing spiro-oxetane fused ring systems involves the oxidative cyclization of appropriately substituted precursors. For instance, a novel tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], has been synthesized through the oxidative cyclization of an o-cycloalkylaminoacetanilide precursor using Oxone®.[3]

Experimental Protocol: Oxidative Cyclization to a Spirocyclic Oxetane Fused Benzimidazole [3]

-

Dissolve the acetanilide precursor (e.g., 0.150 g, 0.44 mmol) in formic acid (20 mL).[3]

-

Add Oxone® (0.820 g, 1.32 mmol, 3 equivalents).[3]

-

Stir the mixture at 40 °C for 6 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, evaporate the solvent under reduced pressure.[3]

-

Add water (30 mL) to the residue and neutralize with solid sodium carbonate (Na₂CO₃).[3]

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 10 mL).[3]

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[4]

-

Purify the crude product by column chromatography to yield the desired spirocyclic compound.[4]

Conclusion

While the direct application of this compound in spirocycle synthesis is not yet documented in readily available literature, the field of spiro-oxetane synthesis is rich with other effective methodologies. The strategies outlined in these application notes, including [3+2] cycloadditions, multicomponent reactions, and oxidative cyclizations, provide a strong foundation for researchers aiming to construct these valuable molecular scaffolds. These protocols, primarily utilizing precursors like 3-oxetanone, can serve as a starting point for the development of novel synthetic routes, potentially adaptable to other activated oxetane derivatives in the future. Further research into the reactivity of molecules such as this compound could unveil new and efficient pathways to novel spirocyclic systems for applications in drug discovery and beyond.

References

- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery [ouci.dntb.gov.ua]

- 2. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: [3+2] Cycloaddition Reactions with 3-((Phenylsulfonyl)methylene)oxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can enhance the metabolic stability, aqueous solubility, and lipophilicity of drug candidates. Spirocyclic scaffolds incorporating an oxetane ring are of particular interest as they introduce three-dimensionality, which can lead to improved target selectivity and potency. 3-((Phenylsulfonyl)methylene)oxetane is an activated alkene that serves as a valuable building block for the synthesis of spirocyclic oxetanes through [3+2] cycloaddition reactions. The electron-withdrawing phenylsulfonyl group activates the double bond for facile reaction with various 1,3-dipoles, providing access to a diverse range of spiro-heterocyclic systems.

These spiro-oxetane derivatives are attractive scaffolds in drug discovery, acting as bioisosteres for commonly used groups like gem-dimethyl, carbonyl, and morpholine moieties, often with improved pharmacological profiles. This document provides detailed application notes and experimental protocols for the [3+2] cycloaddition of this compound with representative 1,3-dipoles, namely azomethine ylides, nitrones, and diazomethane, to generate novel spiro-oxetane pyrrolidines, isoxazolidines, and pyrazolines, respectively.

Synthesis of this compound

The starting material, this compound, can be synthesized from (methylsulfonyl)benzene and oxetan-3-one. A general synthetic procedure is as follows:

To a solution of (methylsulfonyl)benzene in anhydrous tetrahydrofuran (THF) at 0 °C is slowly added n-butyllithium (n-BuLi). The resulting mixture is stirred for 30 minutes, after which chlorodiethylphosphonate is added dropwise. After another 30 minutes, a solution of oxetan-3-one in THF is added slowly at -78 °C. The reaction is stirred at this temperature for 2 hours. The reaction is then quenched with aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by silica gel column chromatography to yield this compound[1].

[3+2] Cycloaddition Reactions: An Overview

The [3+2] cycloaddition is a powerful and atom-economical reaction for the construction of five-membered heterocyclic rings. In the context of this compound, the electron-deficient exocyclic double bond acts as the dipolarophile, reacting with a 1,3-dipole. The phenylsulfonyl group not only activates the double bond but also controls the regioselectivity of the cycloaddition. The reaction generally proceeds via a concerted mechanism.

Below are detailed protocols for the [3+2] cycloaddition of this compound with three classes of 1,3-dipoles. Please note that the presented yields and diastereoselectivities are illustrative and based on analogous reactions with phenyl vinyl sulfone, a structurally similar dipolarophile[2].

Application Note 1: Synthesis of Spiro-Oxetane Pyrrolidines

Reaction: [3+2] Cycloaddition with Azomethine Ylides

The reaction of this compound with an in-situ generated azomethine ylide provides a direct route to spiro-oxetane pyrrolidines. These scaffolds are valuable in medicinal chemistry due to their structural rigidity and diverse substitution patterns.

Illustrative Data:

| Entry | Azomethine Ylide Precursors | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo/exo) |

| 1 | Isatin, Sarcosine | Toluene | 110 | 12 | 85 | >95:5 |

| 2 | Isatin, L-Proline | Toluene | 110 | 12 | 82 | >95:5 |

| 3 | Benzaldehyde, Sarcosine | Acetonitrile | 80 | 18 | 78 | 90:10 |

Experimental Protocol:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), isatin (1.0 mmol, 1.0 equiv), and sarcosine (1.2 mmol, 1.2 equiv).

-

Add dry toluene (10 mL).

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spiro-oxetane pyrrolidine.

Visualization of the Signaling Pathway:

Application Note 2: Synthesis of Spiro-Oxetane Isoxazolidines

Reaction: [3+2] Cycloaddition with Nitrones

Nitrones serve as versatile 1,3-dipoles in cycloaddition reactions to furnish isoxazolidine rings. The reaction with this compound leads to the formation of novel spiro-oxetane isoxazolidines, which are precursors to valuable 1,3-aminoalcohols.

Illustrative Data:

| Entry | Nitrone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo/exo) |

| 1 | C-Phenyl-N-methylnitrone | Toluene | 80 | 24 | 92 | 85:15 |

| 2 | C,N-Diphenylnitrone | Xylene | 140 | 18 | 88 | 80:20 |

| 3 | N-tert-Butyl-alpha-phenylnitrone | Dichloromethane | 40 | 36 | 75 | 90:10 |

Experimental Protocol:

-

In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) and C-phenyl-N-methylnitrone (1.1 mmol, 1.1 equiv) in dry toluene (5 mL).

-

Heat the mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the spiro-oxetane isoxazolidine.

Visualization of the Experimental Workflow:

Application Note 3: Synthesis of Spiro-Oxetane Pyrazolines

Reaction: [3+2] Cycloaddition with Diazomethane

The reaction with diazomethane provides access to spiro-oxetane pyrazolines, which can be further transformed into pyrazoles or cyclopropanes. Due to the hazardous nature of diazomethane, this reaction should be performed with extreme caution in a well-ventilated fume hood by experienced personnel.

Illustrative Data:

| Entry | Dipole | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diazomethane | Diethyl Ether | 0 | 4 | 95 |

| 2 | Trimethylsilyldiazomethane | Hexane | 25 | 12 | 80 |

Experimental Protocol:

Caution: Diazomethane is toxic and explosive. This procedure should only be carried out behind a blast shield in a fume hood. Use diazomethane-rated glassware.

-

Generate a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald®).

-

Dissolve this compound (1.0 mmol, 1.0 equiv) in diethyl ether (10 mL) in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Allow the mixture to warm to room temperature.

-

Wash the solution with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro-oxetane pyrazoline. Further purification can be achieved by recrystallization or chromatography if necessary.

Visualization of the Logical Relationship:

Conclusion

The [3+2] cycloaddition reactions of this compound with various 1,3-dipoles offer a versatile and efficient strategy for the synthesis of novel spirocyclic oxetane frameworks. The resulting spiro-heterocycles are of significant interest in drug discovery and medicinal chemistry due to their unique three-dimensional structures and potential to improve the properties of bioactive molecules. The protocols provided herein serve as a valuable starting point for the exploration of this promising class of compounds. Researchers are encouraged to adapt and optimize these methods for their specific applications.

References

Application Notes and Protocols for 3-((Phenylsulfonyl)methylene)oxetane in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Phenylsulfonyl)methylene)oxetane is a versatile building block in medicinal chemistry, offering a unique combination of a reactive Michael acceptor and a desirable oxetane motif. The oxetane ring is a valuable bioisostere for commonly used functional groups like carbonyls and gem-dimethyl groups.[1] Its incorporation into drug candidates can significantly enhance physicochemical properties, including aqueous solubility and metabolic stability, while also improving pharmacokinetic profiles.[2] The phenylsulfonyl group activates the exocyclic double bond for nucleophilic attack, providing a straightforward method for introducing the 3-substituted oxetane moiety into a target molecule.

These application notes provide detailed protocols and data on the use of this compound as a key intermediate in the synthesis of pharmaceutically relevant compounds.

Key Advantages of Incorporating the this compound Building Block

The introduction of the oxetane moiety via this building block can confer several benefits to a drug candidate:

-

Improved Solubility: The polar nature of the oxetane ring can lead to a significant increase in the aqueous solubility of a compound.[3]

-

Enhanced Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by metabolic enzymes, leading to improved stability in vivo.[1][3]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the pKa of nearby basic functional groups, which can be advantageous for optimizing drug absorption and reducing off-target effects.[1][4]

-

Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can improve binding affinity and selectivity by allowing for better exploration of the three-dimensional space of a protein's binding pocket.[1][4]

-

Novel Chemical Space: The use of this building block allows for the exploration of novel chemical entities with unique structural and electronic properties.

Application Example: Synthesis of a 3-((Phenylsulfonyl)methyl)oxetane-Substituted Piperidine Derivative

This section details the synthesis of a piperidine derivative incorporating the 3-((phenylsulfonyl)methyl)oxetane moiety, a common scaffold in medicinal chemistry. The key reaction is a Michael addition of a secondary amine to the activated alkene of this compound.

Experimental Protocol: Michael Addition of Piperidine to this compound

This protocol describes a general procedure for the conjugate addition of a piperidine derivative to this compound.

Materials:

-

This compound

-

Substituted Piperidine (1.1 equivalents)

-

Toluene

-

Triton-B (catalytic amount)

-

Methanol or 2-Propanol (for solidification/recrystallization)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted piperidine (1.1 equivalents) in toluene.

-

Add a catalytic amount of Triton-B to the solution.

-

Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

To the resulting residue, add methanol or 2-propanol to induce solidification of the product.

-

Collect the solid product by filtration and purify by recrystallization from a suitable solvent (e.g., 2-propanol) or by silica gel column chromatography to afford the desired 3-((phenylsulfonyl)methyl)oxetane-substituted piperidine derivative.[5]

Diagram of the Experimental Workflow:

Quantitative Data and Structure-Activity Relationships

The incorporation of the 3-((phenylsulfonyl)methyl)oxetane moiety can lead to quantifiable improvements in a molecule's properties. The following table summarizes the expected impact based on general principles of oxetane chemistry in drug discovery.

| Property | Expected Change upon Incorporation | Rationale |

| Aqueous Solubility | Increase | The polar ether functionality of the oxetane ring enhances hydrogen bonding with water.[3] |

| Lipophilicity (LogP/LogD) | Decrease | The polar oxetane is a less lipophilic bioisostere for non-polar groups like gem-dimethyl.[3] |

| Metabolic Stability | Increase | The oxetane ring is generally more resistant to metabolic oxidation compared to alkyl chains or gem-dimethyl groups.[1][3] |

| Basicity (pKa) of Proximal Amines | Decrease | The inductive electron-withdrawing effect of the oxetane oxygen atom lowers the basicity of nearby amines.[1][4] |

| Biological Potency | Variable (Potentially Increase) | Improved solubility and metabolic stability can lead to better bioavailability and thus higher in vivo potency. The 3D nature of the oxetane can also lead to improved binding affinity.[2][6] |

Synthesis of the Building Block: this compound

A reliable method for the synthesis of this compound is crucial for its application. The following protocol is based on a Horner-Wadsworth-Emmons type reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl phenyl sulfone

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethyl chlorophosphate

-

Oxetan-3-one

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of methyl phenyl sulfone (1.0 equivalent) in anhydrous THF at 0 °C, slowly add n-BuLi (2.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Add diethyl chlorophosphate (1.2 equivalents) dropwise to the reaction mixture at 0 °C and stir for an additional 30 minutes.

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, e.g., 3:1 v/v) to yield this compound.[4]

Diagram of the Synthetic Pathway:

Conclusion

This compound is a valuable and reactive building block for the incorporation of the beneficial oxetane moiety into pharmaceutical compounds. Its ability to undergo Michael additions with a variety of nucleophiles provides a facile and efficient method for the synthesis of novel drug candidates with potentially improved physicochemical and pharmacokinetic properties. The protocols and data presented herein serve as a guide for researchers in the application of this promising building block in drug discovery and development programs.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-((Phenylsulfonyl)methylene)oxetane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Phenylsulfonyl)methylene)oxetane is a versatile bifunctional organic molecule incorporating both a strained oxetane ring and an electron-deficient alkene (a vinyl sulfone). While extensive searches of the scientific literature have not revealed any instances of this compound being used as a catalyst, its structure makes it a highly valuable reagent and building block in organic synthesis. The phenylsulfonyl group strongly activates the exocyclic double bond, rendering it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions. The oxetane moiety is a desirable structural motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.

These application notes provide a detailed protocol for the synthesis of this compound and outline representative protocols for its primary applications as a Michael acceptor and a dienophile in cycloaddition reactions.

I. Synthesis of this compound

The synthesis of this compound can be achieved via a Horner-Wadsworth-Emmons type reaction starting from (methylsulfonyl)benzene and oxetan-3-one.[1]

Experimental Protocol

Materials:

-

(Methylsulfonyl)benzene

-

n-Butyl lithium (n-BuLi, 2.5 M in hexanes)

-

Chlorodiethylphosphonate

-

Oxetan-3-one

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of (methylsulfonyl)benzene (1.0 eq, 13.9 mmol, 2.2 g) in anhydrous THF (38 mL) at 0 °C under an inert atmosphere, slowly add n-butyl lithium (2.2 eq, 30.6 mmol, 12.2 mL of 2.5 M solution in hexanes) dropwise over 10 minutes.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add chlorodiethylphosphonate (1.2 eq, 16.7 mmol, 2.4 mL) dropwise to the reaction mixture.

-

After stirring for 30 minutes, cool the reaction mixture to -78 °C.

-

Slowly add a solution of oxetan-3-one (1.0 eq, 13.9 mmol, 1.0 g) in THF (2 mL) dropwise.

-

Continue stirring the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/1) to afford this compound as a colorless oil (2.4 g, 82% yield).[1]

Synthesis Workflow

II. Application as a Michael Acceptor

The electron-withdrawing phenylsulfonyl group makes the exocyclic double bond of this compound highly susceptible to conjugate addition by a variety of soft nucleophiles, such as thiols, amines, and stabilized carbanions. This reaction provides a straightforward route to functionalized 3-substituted oxetanes.

Representative Protocol: Thia-Michael Addition of Benzyl Mercaptan

This protocol is a representative procedure based on standard conditions for thia-Michael additions to vinyl sulfones.

Materials:

-

This compound

-

Benzyl mercaptan

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add benzyl mercaptan (1.1 eq).

-

Add triethylamine (0.1 eq) as a catalyst.

-